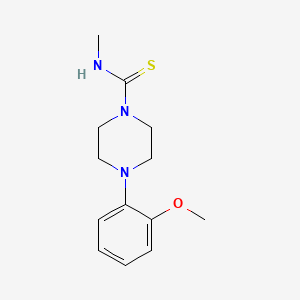

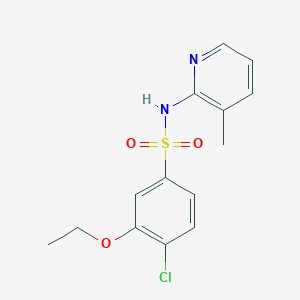

![molecular formula C27H40O11 B5596021 methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)

methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a category of chemically synthesized sugars with modifications intended to alter their physical and chemical properties for various applications. Its structure suggests it might be involved in studies related to carbohydrate chemistry, where such molecules are often synthesized to explore biologically relevant interactions or to develop new materials or chemical reactions.

Synthesis Analysis

The synthesis of complex sugar derivatives often involves multi-step chemical reactions, starting from simpler sugar molecules. For example, the addition of methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose to nitromethane and sodium methoxide in methanol yields branched-chain deoxy nitro sugars, which upon debenzylation and catalytic hydrogenation, provide branched-chain aminodeoxy sugars (Rosenthal & Ong, 1970). This type of reaction pathway is indicative of the complexity and precision required in the synthesis of modified sugars.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the X-ray crystallographic analysis of related sugar derivatives provides insights into the stereochemistry and molecular conformation, crucial for understanding the compound's reactivity and interaction with biological molecules (Liu, Zhang, & Zhang, 2001).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including regioselective reductive ring opening, which provides access to novel protective group strategies. Such reactions are essential for modifying specific parts of the molecule without affecting the rest of the structure (Johansson & Samuelsson, 1984).

Scientific Research Applications

Synthesis and Modification Techniques

The compound is central to research focused on the synthesis of branched-chain aminodeoxy sugars, which are crucial for the development of various bioactive molecules and pharmaceutical agents. For instance, Rosenthal and Ong (1970) describe the addition of methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose to nitromethane, leading to the creation of branched-chain deoxy nitro sugars. This process is a foundational step in the synthesis of complex sugar molecules with potential biological applications (Rosenthal & Ong, 1970).

Additionally, research by Johansson and Samuelsson (1984) highlights the regioselective reductive ring opening of 4-methoxybenzylidene acetals of hexopyranosides. Their work demonstrates an innovative protective group strategy that enables selective modifications of sugar molecules, providing a pathway to diversify the chemical space of sugar-based compounds for various applications (Johansson & Samuelsson, 1984).

Chemical Transformations and Derivative Synthesis

The synthesis and functionalization of sugar molecules, such as the targeted compound, facilitate the production of novel derivatives with enhanced properties. For example, the work by Gurjar and Ghosh (1988) on the synthesis of methyl 2,6-dideoxy-4-O-methyl-α-D-arabino-hexopyranoside showcases the methodological advancements in the deoxygenation and functionalization of sugar molecules, which is pivotal for creating novel bioactive compounds with specific biological activities (Gurjar & Ghosh, 1988).

properties

IUPAC Name |

7-[(4-methoxyphenyl)methoxy]-6-[(4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl)oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-14-19(22-23(24(30-7)33-14)38-27(4,5)37-22)35-25-21(31-12-15-8-10-16(29-6)11-9-15)18(28)20-17(34-25)13-32-26(2,3)36-20/h8-11,14,17-25,28H,12-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWPVMMHYLOQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C(O1)OC)OC(O2)(C)C)OC3C(C(C4C(O3)COC(O4)(C)C)O)OCC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-furyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5595944.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5595967.png)

![1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B5595970.png)

![4-{[4-(diethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595971.png)

![N-[3-(4-morpholinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5595996.png)

![2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5595997.png)

![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)

![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)